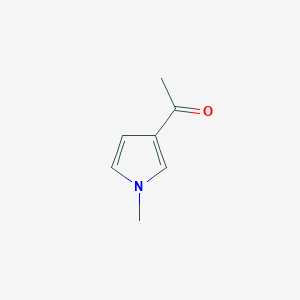

3-Acetyl-1-methylpyrrole

Descripción

Significance of Pyrrole (B145914) Derivatives in Chemical and Biological Sciences

The pyrrole ring is a five-membered aromatic heterocycle containing a nitrogen atom. This fundamental structure is a key building block in a vast array of organic molecules, leading to its widespread significance in both chemical and biological sciences. numberanalytics.comnumberanalytics.com Pyrrole derivatives are noted for their versatile pharmacological activities and are integral to the synthesis of many organic compounds. wisdomlib.org Their importance stems from their presence in numerous natural products and their application in the development of new materials and pharmaceuticals. numberanalytics.comingentaconnect.com

The pyrrole nucleus is a cornerstone in the architecture of many biologically active molecules. ingentaconnect.com It is a key structural component of vital natural products essential for life, such as heme (a component of hemoglobin), chlorophyll, and vitamin B12. mdpi.comorientjchem.orgalliedacademies.org Beyond these fundamental roles, pyrrole derivatives are found in a wide range of natural compounds, including alkaloids from marine sponges, which exhibit activity against pathogens. mdpi.comorientjchem.org

In the realm of pharmaceutical chemistry, the pyrrole scaffold is considered a "privileged scaffold" due to its presence in numerous drugs with diverse therapeutic applications. alliedacademies.org Pyrrole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, anticancer, and antioxidant effects. orientjchem.orgalliedacademies.orgnih.gov Several commercially successful drugs incorporate the pyrrole moiety. For instance, Atorvastatin, a leading cholesterol-lowering drug, and Tolmetin (B1215870), a non-steroidal anti-inflammatory drug (NSAID), are built around a pyrrole core. numberanalytics.comresearchgate.netresearchgate.net The versatility and biocompatibility of the pyrrole ring make it a valuable tool for medicinal chemists in the design and development of new therapeutic agents. ingentaconnect.com

The utility of pyrrole derivatives extends beyond biology and medicine into the field of material science. ingentaconnect.com The electron-rich nature of the pyrrole ring makes it suitable for creating conducting polymers and other functional materials. numberanalytics.comacs.org Polypyrrole, a polymer made from pyrrole monomers, is a well-known organic conducting material. novapublishers.com

Pyrrole-based materials are being explored and utilized in a variety of advanced applications. numberanalytics.com These include the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) for solar energy conversion, and organic field-effect transistors (OFETs), which are key components in modern electronics. numberanalytics.comacs.org Furthermore, pyrrole derivatives are used in the creation of dyes, pigments, and sensors. numberanalytics.comscitechnol.com The ability to functionalize the pyrrole ring allows scientists to fine-tune the electronic and physical properties of these materials for specific applications. numberanalytics.com

Role in Natural Products and Pharmaceutical Chemistry

Overview of Isomeric Acetyl-1-methylpyrroles in Research Context

Within the broad family of pyrrole derivatives, isomeric compounds often exhibit different properties and reactivity, making their comparative study a subject of academic interest. This is the case for the isomers 2-Acetyl-1-methylpyrrole (B1200348) and 3-Acetyl-1-methylpyrrole.

Research has focused on the fundamental thermodynamic properties of these isomers. Calorimetric and computational studies have been conducted to determine their enthalpies of formation in both condensed and gaseous phases. researchgate.netacs.org These studies have revealed that 2-Acetyl-1-methylpyrrole is thermodynamically more stable than the 3-isomer. researchgate.net

Further computational analysis has been applied to understand other chemical properties, such as bond dissociation enthalpies, gas-phase basicities, and proton affinities. researchgate.netacs.org For example, the proton affinity increases when a methyl group is added to the nitrogen of 2- and 3-acetylpyrrole (B85711), and O-protonation is more difficult in 2-acetyl-1-methylpyrrole compared to its 3-isomer. acs.org The reactions of the enolate ions of both 2- and this compound have also been investigated, providing insights into their reactivity in mechanisms like the SRN1 reaction. acs.org These detailed chemical characterizations are essential for understanding the behavior of these isomers and for their potential use as research chemicals or building blocks in more complex syntheses.

Structure

3D Structure

Propiedades

IUPAC Name |

1-(1-methylpyrrol-3-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-6(9)7-3-4-8(2)5-7/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYIVZGXCXFXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00335147 | |

| Record name | 3-Acetyl-1-methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-62-7 | |

| Record name | 3-Acetyl-1-methylpyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00335147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-methyl-1H-pyrrol-3-yl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Acetyl 1 Methylpyrrole and Its Derivatives

Direct Acylation Strategies

Direct acylation involves the introduction of an acetyl group onto the 1-methylpyrrole (B46729) ring in a single step, typically through an electrophilic substitution mechanism like the Friedel-Crafts reaction.

The Friedel-Crafts acylation of pyrroles is complicated by two main factors: the high reactivity of the pyrrole (B145914) ring and its regiochemical preference for substitution at the C-2 position. acs.org The underlying reason for the preferential attack at the C-2 position is the superior stability of the cationic intermediate (the σ-complex or arenium ion) formed during the reaction. The intermediate for C-2 attack allows for more extensive delocalization of the positive charge over the conjugated system, including the nitrogen lone pair, compared to the intermediate formed from attack at the C-3 position. acs.org

Furthermore, the strong Lewis acids (e.g., AlCl₃) typically employed in Friedel-Crafts reactions can lead to problems. stackexchange.com The electron-rich pyrrole ring can coordinate with the Lewis acid, and this interaction can promote polymerization, leading to complex mixtures and low yields of the desired product. stackexchange.com This inherent reactivity and regioselectivity make the direct synthesis of 3-acylpyrroles a difficult task using conventional electrophilic substitution methods. orgsyn.org

Direct acylation of 1-methylpyrrole with reagents like acetic anhydride (B1165640) or acetyl chloride typically yields a mixture of 2-acetyl-1-methylpyrrole (B1200348) and 3-acetyl-1-methylpyrrole. orgsyn.org In these reactions, the 2-substituted isomer is the major product, while this compound is formed in a smaller amount. orgsyn.org

Achieving regioselectivity for the 3-position often requires tailored reaction conditions or specific catalytic systems. For instance, the choice of Lewis acid can influence the product ratio. While strong Lewis acids favor C-2 acylation, the use of weaker Lewis acids may alter the regiochemical outcome, although often not completely reversing the preference. nih.gov One reported method for synthesizing this compound involves heating 2-acetyl-1-methylpyrrole in trifluoroacetic acid, which induces a rearrangement to the 3-isomer. prepchem.com Research into organocatalysis has also explored methods to control regioselectivity; for example, the use of a resorcinarene (B1253557) capsule as a catalyst for the Friedel-Crafts benzoylation of 1-methylpyrrole has been shown to influence the C-2/C-3 product ratio through steric constraints within the capsule's confined space. acs.org

| Direct Acylation Method | Reagents | Key Observation | Reference |

| Standard Acylation | 1-Methylpyrrole, Acylating Agent (e.g., Acetic Anhydride) | Forms a mixture of 2- and this compound, with the 2-isomer predominating. | orgsyn.org |

| Isomerization | 2-Acetyl-1-methylpyrrole, Trifluoroacetic Acid | Heating induces rearrangement to yield this compound. | prepchem.com |

Conventional Electrophilic Substitution Limitations and Regioselectivity

Indirect Synthesis Pathways

To circumvent the challenges of direct acylation, several indirect methods have been developed. These multi-step approaches functionalize the 3-position of the pyrrole ring first and then convert that functional group into the desired acetyl group.

A reliable indirect route to this compound involves the oxidation of a 3-(1-hydroxyethyl)-1-methylpyrrole precursor. This method provides a pure 3-acylpyrrole derivative, which is otherwise difficult to obtain via direct substitution. orgsyn.org The synthesis is a two-step process: first, the precursor alcohol is formed, and second, it is oxidized to the ketone. In a procedure analogous to the oxidation of 3-(1-hydroxybutyl)-1-methylpyrrole, the precursor 3-(1-hydroxyethyl)-1-methylpyrrole was successfully converted to this compound in a 76% yield. orgsyn.org This oxidation step is a key part of a broader strategy that often begins with a photoaddition reaction to create the alcohol precursor.

Decarbonylation offers another strategic pathway to this compound. This approach involves the removal of a carbonyl group (as carbon monoxide) from a more complex precursor molecule. Specifically, the decarbonylation of 1-methyl-4-acetyl-2-pyrrolaldehyde has been utilized as a method to prepare this compound. orgsyn.org This type of reaction effectively unmasks the desired 3-acetylpyrrole (B85711) structure from a precursor that may be more readily synthesized.

Photochemical methods provide an elegant way to achieve functionalization at the C-3 position of the pyrrole ring. The photoaddition of carbonyl compounds, such as aliphatic aldehydes and ketones, to 1-methylpyrrole proceeds regiospecifically to give 3-substituted pyrroles. orgsyn.orgajol.info The reaction is believed to proceed through the formation of an unstable oxetane (B1205548) intermediate, which then rearranges to the more stable 3-(hydroxyalkyl)pyrrole derivative upon workup. orgsyn.orgajol.info NMR evidence has supported the existence of these oxetane intermediates. orgsyn.org

This photochemical step is the initial part of a two-step sequence. Once the 3-(hydroxyalkyl)pyrrole is formed, it can be readily oxidized to the corresponding 3-acyl derivative, providing a clean and high-yielding route to compounds like this compound. orgsyn.org For instance, irradiation of 1-methylpyrrole in the presence of acetaldehyde (B116499) would produce the 3-(1-hydroxyethyl)-1-methylpyrrole precursor, which is then oxidized to the final product.

| Indirect Synthesis Step | Precursor | Reagents/Conditions | Product | Reference |

| Oxidation | 3-(1-Hydroxyethyl)-1-methylpyrrole | Oxidizing Agent | This compound | orgsyn.org |

| Decarbonylation | 1-Methyl-4-acetyl-2-pyrrolaldehyde | Reaction Conditions for CO removal | This compound | orgsyn.org |

| Photoaddition | 1-Methylpyrrole, Acetaldehyde | Photolysis (e.g., UV light) | 3-(1-Hydroxyethyl)-1-methylpyrrole | orgsyn.orgajol.info |

Photoaddition Reactions of Carbonyl Compounds to 1-Methylpyrrole

Oxetane Intermediacy in Photocycloadditions

The photochemical addition of carbonyl compounds to pyrroles is a key method for introducing substituents at the 3-position. These reactions, often referred to as Paternò-Büchi reactions, are proposed to proceed through an unstable oxetane intermediate. ajol.infonih.gov The photocycloaddition of a carbonyl compound to the pyrrole ring leads to the formation of a transient oxetane, which then undergoes further reactions. ajol.infonih.govmdpi.com

For instance, the photoaddition of aliphatic aldehydes and ketones to pyrroles occurs with regiospecificity to yield 3-substituted pyrroles. ajol.info NMR evidence has supported the existence of these oxetane intermediates in the reaction between acetone (B3395972) and N-methylpyrrole. orgsyn.org This initial photoadduct readily rearranges during workup to form the more stable 3-(hydroxyalkyl)pyrrole derivative. orgsyn.org While pyrrole itself can be unreactive in some photocycloadditions, such as with benzophenone, the introduction of electron-withdrawing groups on the nitrogen atom can facilitate stable oxetane formation. ajol.infonih.gov

Secondary Photoelimination to Yield 3-Acylheterocycles

Following the formation of the initial adduct in photocycloaddition reactions, a secondary photoelimination process can occur to yield 3-acylheterocycles. ajol.info This is particularly observed in the photoaddition of β-dicarbonyl compounds to 1-methylpyrrole. ajol.info

When 2,4-pentanedione or methyl acetoacetate (B1235776) is irradiated in the presence of 1-methylpyrrole, the final product is this compound. ajol.info The reaction is believed to proceed through an initial 1:1 adduct which is not isolated. This adduct then undergoes a secondary photoelimination, specifically a Norrish Type II reaction, to give the this compound. ajol.info Evidence for this mechanism includes the observation that irradiation of an intermediate, a 3-(β-hydroxyketone) adduct, leads to its quantitative conversion to this compound. ajol.info The involvement of the second carbonyl group is crucial for this photoelimination step. ajol.info

Photoaddition of β-Dicarbonyl Compounds and β-Ketoesters

The photoaddition of β-dicarbonyl compounds and β-ketoesters to nitrogen heterocycles like 1-methylpyrrole serves as a direct route to 3-acylheterocycles. ajol.info The irradiation of 2,4-pentanedione and methyl acetoacetate with 1-methylpyrrole results in the formation of this compound. ajol.info

The process involves an initial photocycloaddition to form an unstable intermediate, which then undergoes a secondary photoelimination to yield the final product. ajol.info For example, with methyl acetoacetate, the reaction yields this compound and 3-methyl-2-butanone. ajol.info The initial adducts in these reactions are often too unstable to be detected. ajol.info This method highlights the utility of dicarbonyl compounds in photochemical syntheses to achieve acylation of the pyrrole ring. ajol.info

Derivatization Strategies for this compound

This compound is a versatile starting material for the synthesis of more complex pyrrole derivatives. Its acetyl group provides a reactive handle for various condensation and derivatization reactions.

Reaction with Diethyl Oxalate (B1200264) for 2,4-Dioxobutanoate Derivatives

A common strategy for elaborating the acetyl group of this compound is through condensation with diethyl oxalate. This reaction, typically carried out in the presence of a base like sodium ethoxide, yields ethyl 4-(1-methyl-1H-pyrrol-3-yl)-2,4-dioxobutanoate. acs.orgnih.govresearchgate.net This derivative serves as a key intermediate for synthesizing various heterocyclic systems. acs.orgnih.gov

The reaction involves the deprotonation of the methyl group of the acetyl moiety by the base, followed by a nucleophilic attack on one of the ester groups of diethyl oxalate in a Claisen condensation fashion. acs.orgvulcanchem.com The resulting 2,4-dioxobutanoate can then be used in subsequent cyclocondensation reactions, for instance with phenylhydrazine (B124118) to form pyrazole (B372694) derivatives. acs.orgnih.gov

Table 1: Synthesis of Ethyl 4-(1-methyl-1H-pyrrol-3-yl)-2,4-dioxobutanoate acs.org

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| This compound | Diethyl oxalate | Sodium ethoxide | Ethanol | Ethyl 4-(1-methyl-1H-pyrrol-3-yl)-2,4-dioxobutanoate |

Polyfunctionalized Pyrrole Synthesis via Condensation Reactions

This compound can be a building block in the synthesis of polyfunctionalized pyrroles through various condensation reactions. These reactions often involve multiple components and can lead to complex molecular architectures in a single step. organic-chemistry.orgorientjchem.orgorientjchem.org For example, multicomponent reactions involving amines, 1,3-dicarbonyl compounds, and other electrophiles can yield highly substituted pyrroles. orientjchem.orgorientjchem.orgthieme-connect.de

While direct examples starting from this compound are specific, the general principles of pyrrole synthesis, such as the Hantzsch or Knorr synthesis, can be adapted. For instance, the acetyl group can participate in condensation reactions to form part of a new ring system fused to the pyrrole core or to introduce complex side chains. The synthesis of polysubstituted pyrroles can be achieved through tandem reactions involving Michael addition followed by intramolecular condensation. organic-chemistry.org

Synthesis of Pyrrole-Based Chalcones

Pyrrole-based chalcones, which are α,β-unsaturated ketones, can be synthesized from this compound through the Claisen-Schmidt condensation. acs.orgnih.govnumberanalytics.com This reaction involves the base-catalyzed condensation of the acetyl group of this compound with an aromatic or heteroaromatic aldehyde. acs.orgnih.govresearchgate.net

The reaction is typically carried out using a base such as sodium hydroxide (B78521) in a solvent like methanol. acs.orgmdpi.com A variety of substituted aldehydes can be used to generate a library of pyrrole-based chalcones with diverse substitution patterns. acs.orgnih.gov These chalcones are of interest due to their potential biological activities and as intermediates for the synthesis of other heterocyclic compounds. acs.orgnih.gov For example, 2-acetyl-1-methylpyrrole has been condensed with 5-(aryl)furfural derivatives to produce a series of chalcones. mdpi.comnih.gov

Table 2: Examples of Claisen-Schmidt Condensation for Chalcone Synthesis acs.orgnih.gov

| Ketone | Aldehyde | Base | Product Type |

| Pyrrole-based acetophenone | Aromatic aldehyde | Basic media | Pyrrole-based chalcone |

| 2-Acetyl-1-methylpyrrole | Aryl-furfural | Sodium hydroxide | Pyrrole-based chalcone |

| 2-Acetylpyrrole (B92022) | Substituted benzaldehyde | Sodium hydroxide | Pyrrole-based chalcone |

Synthesis of 3-(1H-indol-3-yl)pyrazole-5-carboxylic Acid Derivatives

The synthesis of molecules combining indole (B1671886) and pyrazole rings is a significant area of research due to their potential pharmaceutical applications, such as acting as endothelin-1 (B181129) antagonists. researchgate.net A common strategy to create these hybrid structures involves the construction of the pyrazole ring onto an indole precursor.

One established pathway begins with 3-acetylindole (B1664109). researchgate.net The synthesis, as outlined in Scheme 1, proceeds through several key steps:

Formation of a Dioxobutanoate Intermediate : 3-acetylindole is treated with diethyl oxalate in the presence of a base to yield ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate. researchgate.net

Cyclization to form the Pyrazole Ring : This intermediate is then reacted with hydrazine (B178648) hydrate. The cyclization reaction forms the pyrazole ring, leading to the formation of ethyl 3-(1H-indol-3-yl)pyrazole-5-carboxylate. researchgate.net

Hydrolysis : The resulting ethyl ester is hydrolyzed using a base like lithium hydroxide (LiOH) to produce the core scaffold, 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid. researchgate.net

This carboxylic acid is a versatile intermediate that can be further modified to create a library of derivatives, typically by forming amides. nih.gov The general procedure involves coupling the carboxylic acid with various amines to synthesize 3-(1H-indol-3-yl)-1H-pyrazole-3-carboxamides. nih.gov

Scheme 1: Synthesis of 3-(1H-indol-3-yl)pyrazole-5-carboxylic Acid Step 1: 3-Acetylindole + Diethyl Oxalate → Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate Step 2: Ethyl 4-(1H-indol-3-yl)-2,4-dioxobutanoate + Hydrazine → Ethyl 3-(1H-indol-3-yl)pyrazole-5-carboxylate Step 3: Ethyl 3-(1H-indol-3-yl)pyrazole-5-carboxylate + LiOH → 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid

Detailed research findings for the synthesis of various N-substituted carboxamide derivatives starting from the pyrazole-carboxylic acid intermediate are presented below. The synthesis often employs automated flash chromatography for purification. nih.gov

Table 1: Synthesis of 3-(1H-indol-3-yl)-1H-pyrazole-5-carboxamide Derivatives

| Compound Name | Yield (%) | Melting Point (°C) | Purification Method | Reference |

|---|---|---|---|---|

| N-(4-Chlorophenyl)-3-(1H-indol-3-yl)-1H-pyrazole-5-carboxamide | 56 | 220-220.5 | Automated flash chromatography (DCM:MeOH 92:8) | nih.gov |

| N-(4-Bromophenyl)-3-(1H-indol-3-yl)-1H-pyrazole-5-carboxamide | 60 | 326-326.5 | Automated flash chromatography (DCM:MeOH 92:8) | nih.gov |

| 3-(1H-Indol-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide | 82 | 278-281 | Automated flash chromatography (DCM:MeOH 90:10) | nih.gov |

Synthesis of N-Methylpyrrole Derivatives for Biological Evaluation

N-methylpyrrole serves as a foundational structure for the synthesis of various biologically active molecules, including potential inhibitors of enzymes like glutathione (B108866) reductase (GR), which are relevant in cancer and malaria research. tandfonline.comnih.gov

A key synthetic method is the direct arylation of N-methylpyrrole. tandfonline.comnih.gov In this procedure, N-methylpyrrole is reacted with different arylhydrazine hydrochloride salts. The reaction is typically conducted at room temperature in the presence of a catalyst such as sodium hydroxide. tandfonline.comnih.gov This approach yields a series of N-methylpyrrole derivatives with moderate to high yields, generally ranging from 70% to 91%. tandfonline.comnih.gov The reaction times can be extensive, often lasting between 50 to 60 hours. tandfonline.comnih.gov The resulting solid products are then purified using flash column chromatography. tandfonline.comnih.gov

These synthesized N-methylpyrrole derivatives have been evaluated for their ability to inhibit glutathione reductase. tandfonline.comnih.gov Kinetic studies have identified these compounds as a novel class of GR inhibitors, with some showing submicromolar to low micromolar inhibition capacities. tandfonline.comnih.gov

Table 2: Research Findings on N-Methylpyrrole Derivatives as Glutathione Reductase (GR) Inhibitors

| Synthesis Method | Reactants | Catalyst | Yield | Biological Target | Key Finding | Reference |

|---|---|---|---|---|---|---|

| Arylation of N-methylpyrrole | N-methylpyrrole, Arylhydrazine hydrochloride salts | Sodium Hydroxide | 70-91% | Glutathione Reductase (GR) | Compounds act as a new class of submicromolar to low micromolar GR inhibitors. | tandfonline.comnih.gov |

The N-methylpyrrole scaffold is also incorporated into more complex molecular architectures for biological targeting. For instance, C8-linked pyrrolobenzodiazepine (PBD)-poly(N-methylpyrrole) conjugates have been synthesized and evaluated for their interaction with DNA. nih.gov These conjugates demonstrate a significant increase in DNA binding affinity—up to 50-fold higher—compared to the individual PBD or pyrrole components alone. nih.gov They have shown good cellular penetration and a correlation between their cytotoxicity and DNA-binding strength. nih.gov

Another class of compounds, 2-pyrrolidone-fused (2-oxoindolin-3-ylidene)methylpyrrole derivatives, has been developed as potential multi-target tyrosine kinase receptor inhibitors. mdpi.com These molecules are typically synthesized through the condensation of substituted oxindoles with an N-substituted 2-pyrrolidone aldehyde, resulting in satisfactory yields. mdpi.com Certain derivatives from this class have shown potent inhibition against cancer cells and key receptor targets like VEGFR-2 and PDGFRβ. mdpi.com

Chemical Reactivity and Mechanistic Studies of 3 Acetyl 1 Methylpyrrole

Nucleophilic Substitution Reactions

SRN1 Mechanism in Reactions of Enolate Ions with Halides

The enolate ion of 3-Acetyl-1-methylpyrrole participates in nucleophilic substitution reactions with various halides through a radical-nucleophilic substitution (SRN1) mechanism. researchgate.netresearchgate.net This chain reaction is initiated by the transfer of an electron to the substrate, forming a radical anion which then fragments into a radical and a halide anion. researchgate.net The resulting radical couples with the nucleophile to generate a new radical anion, which propagates the chain by transferring its electron to another substrate molecule. researchgate.net

Research has shown that the enolate of this compound reacts with iodoarenes and neopentyl iodides via the SRN1 mechanism. acs.org These reactions can be initiated by photostimulation or by the use of catalysts such as ferrous ions. acs.orgrsc.org The involvement of the SRN1 pathway is supported by several key observations, including inhibition of the reaction by radical scavengers and electron scavengers. rsc.org

Regioselective Transformations of the Pyrrole (B145914) Ring

The substitution pattern on the pyrrole ring of this compound can be controlled to achieve specific isomers.

Control of α- and β-Substitution Patterns

The acylation of 1-methylpyrrole (B46729) can lead to both 2-acetyl-1-methylpyrrole (B1200348) (α-substitution) and this compound (β-substitution), with the latter typically formed in a smaller amount during direct electrophilic substitution. orgsyn.org However, alternative synthetic strategies allow for the regioselective synthesis of the 3-substituted isomer. orgsyn.orgacs.org One such method involves the photoaddition of a carbonyl compound to 1-methylpyrrole to form a 3-(hydroxyalkyl)pyrrole derivative, which is then oxidized to the 3-acylpyrrole. orgsyn.org This approach provides a route to the pure 3-acetyl derivative, which is otherwise difficult to obtain. orgsyn.org The relative thermodynamic stabilities of the 2- and 3-acetyl isomers have been studied, with computational analysis indicating that 2-acetyl-1-methylpyrrole is thermodynamically more stable than the 3-isomer. researchgate.net

Reactions with 3-Aryl-1,2,4-triazin-5-ones

The reaction of 1-methylpyrrole with 3-aryl-1,2,4-triazin-5-ones can result in either α- or β-heteroarylpyrroles with a high degree of regioselectivity, depending on the acylating agent used. rsc.orgresearchgate.net In the presence of strong carboxylic acids or their anhydrides, such as trifluoroacetic anhydride (B1165640), the reaction favors the formation of β-heteroarylpyrroles. rsc.org The proposed mechanism involves the in situ generation of an N-acylazinium salt, which acts as the electrophile. rsc.org The strong polarization of the azine ring in the presence of the acylating agent increases the electrophilicity of the C-6 position of the triazinone, leading to nucleophilic attack by the β-position of the 1-methylpyrrole ring. rsc.org

Oxidation and Rearrangement Pathways

This compound can be synthesized through the oxidation of the corresponding alcohol, 3-(1-hydroxyethyl)-1-methylpyrrole, in good yield. orgsyn.org The controlled oxidation of pyrroles is a synthetically useful strategy for producing functionalized derivatives. utas.edu.au

Rearrangement reactions have also been observed in the chemistry of related pyrrole derivatives. For example, 2-cyanoacetyl-1-methylpyrrole, a compound structurally related to this compound, undergoes rearrangement pathways in reactions with various reagents. researchgate.net For instance, its reaction with ethyl acetoacetate (B1235776) leads to a pyranone derivative through a rearrangement process. researchgate.net

Below is a data table summarizing the yields of selected reactions involving this compound and related compounds.

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

| Enolate of this compound | 1-Iodoadamantane | FeBr₂ | Substitution Product | 85 | acs.org |

| Enolate of this compound | Neopentyl Iodide | FeBr₂ | Substitution Product | 92 | acs.org |

| 3-(1-Hydroxyethyl)-1-methylpyrrole | - | Oxidation | This compound | 76 | orgsyn.org |

| 1-Methylpyrrole | 3-Phenyl-1,2,4-triazin-5(4H)-one | Trifluoroacetic anhydride | β-Heteroarylpyrrole | 90 | rsc.org |

Oxidation of Hydroxyalkylpyrrole Derivatives

The oxidation of 3-(1-hydroxyalkyl)-1-methylpyrrole derivatives is a crucial step in the synthesis of 3-acyl-1-methylpyrroles, including this compound. This transformation provides a high-yield route to pure 3-acylpyrroles, which are otherwise difficult to obtain directly. orgsyn.org

A common procedure involves the photoaddition of an aldehyde to 1-methylpyrrole to form a 3-(1-hydroxyalkyl)-1-methylpyrrole intermediate. This alcohol is then oxidized to the corresponding ketone. For instance, the synthesis of this compound is achieved through the oxidation of 3-(1-hydroxyethyl)-1-methylpyrrole. orgsyn.org This reaction typically proceeds with good yield, demonstrating the efficiency of this synthetic route. orgsyn.org

| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |

| 3-(1-Hydroxyethyl)-1-methylpyrrole | Not specified | This compound | 76 | orgsyn.org |

| 3-(1-Hydroxybutyl)-1-methylpyrrole | Not specified | 3-Butyroyl-1-methylpyrrole | Not specified | orgsyn.org |

This table summarizes the oxidation of hydroxyalkylpyrrole derivatives to their corresponding acylpyrroles.

It is important to note that the purity of the starting alcohol can significantly impact the reaction's success. For example, the presence of residual butyraldehyde (B50154) in the oxidation of 3-(1-hydroxybutyl)-1-methylpyrrole leads to a much lower yield of the desired 3-butyroyl-1-methylpyrrole. orgsyn.org

Rearrangement of Photoadducts

The formation of 3-(hydroxyalkyl)pyrrole derivatives is preceded by the photochemical addition of a carbonyl compound to the pyrrole ring, which initially forms an unstable photoadduct. Strong evidence suggests the involvement of oxetanes as intermediates in the photoaddition of carbonyls to pyrroles. orgsyn.org

This photochemical technique has been successfully applied to the addition of various aldehydes and acetone (B3395972) to a range of pyrroles, as well as to certain imidazoles substituted at the 4-position. orgsyn.org The resulting pyrrole photoadduct alcohols are versatile intermediates that can be readily dehydrated to form 3-alkenylpyrroles or, as discussed previously, oxidized to produce 3-acyl derivatives. orgsyn.org

| Reactants | Intermediate | Rearranged Product | Reference |

| 1-Methylpyrrole + Butyraldehyde | Oxetane (B1205548) Photoadduct | 3-(1-Hydroxybutyl)-1-methylpyrrole | orgsyn.org |

| N-Methylpyrrole + Acetone | Oxetane Photoadduct | 3-(Hydroxyalkyl)pyrrole derivative | orgsyn.org |

This table illustrates the rearrangement of initial photoadducts to hydroxyalkylpyrrole derivatives.

Spectroscopic Characterization and Conformational Analysis in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides profound insights into the molecular structure of 3-Acetyl-1-methylpyrrole by mapping the chemical environments of its hydrogen and carbon atoms.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different protons in the molecule. chemicalbook.com

Aromatic Protons: The protons on the pyrrole (B145914) ring appear as multiplets in the downfield region. Specifically, the proton at the C2 position (adjacent to the nitrogen) typically resonates around 7.23 ppm. chemicalbook.com The protons at the C4 and C5 positions are also observed in this region, often as multiplets or distinct signals depending on the resolution and solvent. chemicalbook.com For instance, in one analysis, these were assigned to shifts at approximately 6.57 ppm and 6.55 ppm. chemicalbook.com

N-Methyl Protons: The three protons of the methyl group attached to the nitrogen atom give rise to a sharp singlet, typically observed around 3.65 ppm. chemicalbook.com

Acetyl Protons: The protons of the acetyl methyl group also appear as a singlet, but further upfield, generally around 2.35 ppm. chemicalbook.com

The coupling constants between the pyrrole ring protons provide valuable information about their relative positions. For example, the coupling constant between the protons at C4 and C5 (J(B,C)) is approximately 3.1 Hz. chemicalbook.com Other observed couplings include those between the C2 proton and the C4 and C5 protons. chemicalbook.com

Table 1: ¹H NMR Spectral Data for this compound in CDCl₃

| Assignment | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |

|---|---|---|---|

| H-2 | ~7.23 | t | J(A,B)=2.1, J(A,C)=1.7 |

| H-4 | ~6.57 | m | J(B,C)=2.9 |

| H-5 | ~6.55 | m | |

| N-CH₃ | ~3.65 | s | |

| COCH₃ | ~2.35 | s |

Data sourced from various spectral analyses and may show slight variations based on experimental conditions. chemicalbook.com

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of this compound.

Carbonyl Carbon: The carbon atom of the acetyl group's carbonyl function is the most deshielded, appearing significantly downfield.

Aromatic Carbons: The carbon atoms of the pyrrole ring resonate in the aromatic region, with their specific chemical shifts influenced by the substituents.

Methyl Carbons: The carbon atoms of the N-methyl and acetyl methyl groups appear at the most upfield positions in the spectrum.

Detailed analysis and assignment of these peaks are crucial for confirming the compound's structure. While specific shift values can vary, the relative positions of the signals are characteristic. chemicalbook.com Low-temperature ¹³C NMR experiments have been conducted in various solvents to investigate the possibility of different conformers, but these studies have shown the presence of only a single conformer in solution. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~195 |

| C-2 | ~125 |

| C-3 | ~120 |

| C-4 | ~110 |

| C-5 | ~130 |

| N-CH₃ | ~35 |

| COCH₃ | ~25 |

Note: These are approximate predicted values. Actual experimental values may differ.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups and studying conformational isomers based on their vibrational frequencies.

Carbonyl Stretching Vibrations and Fermi Resonance

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. orgsyn.org The position of this band is sensitive to the electronic environment. For a related compound, 3-butyroyl-1-methylpyrrole, the C=O stretch is observed at 1660 cm⁻¹. orgsyn.org

In some cases, the carbonyl stretching fundamental mode can couple with an overtone or combination band of similar energy, a phenomenon known as Fermi resonance. nih.govlibretexts.org This interaction results in two bands appearing in the spectrum where only one is expected, with a splitting of their frequencies and an alteration of their intensities. libretexts.org The observation of Fermi resonance can provide information about the local molecular environment and has been used to study hydrogen-bonding interactions. nih.gov For 2-acetyl-1-methylpyrrole (B1200348), an apparent asymmetry in the fundamental carbonyl stretching region has been attributed to the probable occurrence of Fermi resonance. researchgate.net

Conformational Equilibria Analysis (N,O-cis Isomerism)

For acylpyrroles, the orientation of the acetyl group relative to the pyrrole ring can lead to different conformers, namely the N,O-cis and N,O-trans isomers. longdom.org In the N,O-cis form, the carbonyl oxygen and the nitrogen atom are on the same side of the C-C single bond connecting the acetyl group to the ring. longdom.org

Extensive studies on 2-acetylpyrrole (B92022) and its N-methyl derivative have shown that the N,O-cis conformer is the more stable form both in the isolated state and in solution. nih.gov Theoretical calculations and IR spectroscopic data, including the analysis of carbonyl and NH absorptions in various solvents, have demonstrated that only the N,O-cis conformer is present in solution. nih.gov The preference for the N,O-cis conformer is attributed to hyperconjugative effects that overcome potential steric repulsion. nih.gov This stability of a single conformer is further supported by low-temperature ¹³C NMR experiments which did not show any signal separation that would indicate the presence of multiple conformers in equilibrium. nih.gov

Mass Spectrometry (MS) in Structural Elucidation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. The molecular weight of this compound is 123.15 g/mol . sigmaaldrich.com

In electron impact (EI) mass spectrometry, the molecule is ionized and fragmented. The resulting fragmentation pattern is a unique fingerprint of the molecule. For ketones, cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway. libretexts.org In the case of this compound, fragmentation could involve the loss of the acetyl group or other characteristic cleavages of the pyrrole ring. Analysis of the mass-to-charge ratios (m/z) of the fragments helps to piece together the structure of the original molecule. vscht.cz High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with high accuracy. mdpi.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Butyroyl-1-methylpyrrole |

| 2-Acetylpyrrole |

Advanced Spectroscopic Techniques in Surface Science

The study of chemical processes on solid surfaces, which is the foundation of heterogeneous catalysis, requires analytical methods that are highly sensitive to the interface between a solid and a gas or liquid. osti.gov Traditional spectroscopic techniques often probe the bulk of the material, making it difficult to isolate signals originating from the few atomic layers at a surface where catalytic reactions occur. nih.govmdpi.com To overcome this, advanced, non-linear optical spectroscopy techniques have been developed to specifically investigate molecular structures and orientations at interfaces. rsc.orgmdpi.comacs.org

Among these, Sum-Frequency Generation (SFG) vibrational spectroscopy stands out as a uniquely surface-specific tool. rsc.orgnih.gov SFG is a second-order nonlinear optical process where two laser beams of different frequencies—typically one fixed in the visible range (ω_VIS_) and one tunable in the infrared range (ω_IR_)—are overlapped at an interface. units.it A third beam is generated at the sum frequency (ω_SFG_ = ω_VIS_ + ω_IR_). Due to symmetry selection rules, this process is forbidden in media with inversion symmetry (like bulk gases, liquids, and many solids), but it is allowed at interfaces where this symmetry is inherently broken. osti.govmdpi.com This makes SFG an exceptionally powerful technique for obtaining vibrational spectra of molecules exclusively at a surface or interface, even under high-pressure and high-temperature conditions relevant to industrial catalysis. rsc.orgunits.it The technique provides information on the chemical nature of adsorbed species, their orientation, and surface density. rsc.org

Sum-Frequency Generation (SFG) Vibrational Spectroscopy in Catalysis Research

While direct SFG studies on this compound in catalysis are not extensively documented in current literature, significant research on the closely related compound 1-methylpyrrole (B46729) and its parent molecule, pyrrole, provides a strong framework for understanding how such molecules interact with catalyst surfaces. osti.govresearchgate.net Research combining SFG with kinetic measurements has been instrumental in elucidating the mechanisms of pyrrole hydrogenation on single-crystal metal surfaces like Platinum (Pt) and Rhodium (Rh). osti.govresearchgate.net

In studies of pyrrole hydrogenation over Pt(111) and Rh(111) surfaces, SFG was used to monitor the surface species in situ at catalytically relevant pressures. osti.gov It was discovered that co-adsorbing 1-methylpyrrole significantly enhanced the rate of pyrrole hydrogenation to pyrrolidine. osti.govresearchgate.net The SFG vibrational spectra revealed that this rate promotion is achieved by altering the bonding of the reaction products to the metal catalyst. osti.gov

These findings highlight SFG's ability to reveal subtle but crucial molecular interactions that govern catalyst performance. The insights gained from 1-methylpyrrole serve as a valuable model for predicting the catalytic behavior and surface chemistry of more complex derivatives such as this compound.

| Catalyst Surface | Adsorbed Species | Observed SFG Vibrational Frequencies (cm⁻¹) | Assignment & Interpretation | Reference |

| Pt(111) | Pyrrole | Not specified in abstract | Adsorbs in an upright geometry via N-H bond cleavage. | osti.govresearchgate.net |

| Rh(111) | Pyrrole | Not specified in abstract | Adsorbs in a tilted geometry via the π-aromatic system. | osti.govresearchgate.net |

| Pt(111) & Rh(111) | Pyrrole Hydrogenation Intermediate | Not specified in abstract | A pyrroline (B1223166) intermediate was detected on the surface. | osti.govresearchgate.net |

| Pt(111) & Rh(111) | Co-adsorbed 1-Methylpyrrole & Products | Blue-shifted N-H modes | Weakened interaction of N-containing products with the metal surface, leading to easier desorption and rate enhancement. | osti.gov |

Theoretical and Computational Chemistry Studies

Thermochemical Properties and Stability Analysis

The thermochemical properties of 3-Acetyl-1-methylpyrrole have been investigated through a combination of experimental techniques and computational methods, providing insights into its stability and energetic characteristics.

Gas-Phase Enthalpies of Formation and Isomeric Stability

The standard molar enthalpy of formation in the gas phase (ΔfHm°(g)) for this compound has been determined both experimentally and through theoretical calculations. Experimental values were derived from combustion calorimetry and high-temperature Calvet microcalorimetry. acs.orgresearchgate.net Theoretical estimations were made using high-level ab initio molecular orbital calculations, specifically the G3(MP2)//B3LYP composite method. acs.orgresearchgate.net

A key finding from these studies is that the 2-acetyl-1-methylpyrrole (B1200348) isomer is thermodynamically more stable than the this compound isomer. acs.orgresearchgate.net The experimental gas-phase enthalpy of formation for this compound was determined to be -34.7 ± 2.5 kJ·mol−1, which shows good agreement with the computationally derived value of -35.9 ± 5.3 kJ·mol−1. acs.org

Table 1: Gas-Phase Enthalpies of Formation of Acetyl-1-methylpyrrole Isomers

| Compound | Experimental ΔfHm°(g) (kJ·mol−1) | Calculated ΔfHm°(g) (kJ·mol−1) |

|---|---|---|

| 2-Acetyl-1-methylpyrrole | -43.5 ± 2.6 | -44.9 ± 5.3 |

| This compound | -34.7 ± 2.5 | -35.9 ± 5.3 |

Data from The Journal of Physical Chemistry B, 2010. acs.org

Bond Dissociation Enthalpies

Computational studies have also been employed to determine the bond dissociation enthalpies (BDEs) for various bonds within the this compound molecule. acs.orgsigmaaldrich.com These values are crucial for understanding the molecule's reactivity and thermal stability. The calculations were performed at the G3(MP2)//B3LYP level of theory. acs.org

Table 2: Calculated Bond Dissociation Enthalpies for this compound

| Bond | Bond Dissociation Enthalpy (kJ·mol−1) |

|---|---|

| C3-C(O)CH3 | 511.2 |

| C(O)-CH3 | 350.5 |

| N1-CH3 | 430.7 |

Data from The Journal of Physical Chemistry B, 2010. acs.org

Gas-Phase Acidities and Basicities

The gas-phase acidity and basicity are fundamental thermochemical properties that describe a molecule's ability to lose or gain a proton in the absence of a solvent. For this compound, these values have been calculated using the G3(MP2)//B3LYP composite method. acs.org The gas-phase basicity (GB) is defined as the Gibbs free energy change for the protonation reaction, while the gas-phase acidity relates to the enthalpy of deprotonation. libretexts.org

The calculated gas-phase basicity for this compound is 886.6 kJ·mol−1. acs.org

Proton and Electron Affinities

Proton affinity (PA) is the negative of the enthalpy change for the gas-phase protonation of a molecule. libretexts.org Electron affinity (EA) is the energy released when an electron is added to a neutral atom or molecule to form a negative ion. These properties for this compound have been computed using the G3(MP2)//B3LYP method. acs.org

The calculated proton affinity for this compound is 915.2 kJ·mol−1. acs.org The adiabatic electron affinity was calculated to be 70.3 kJ·mol−1. acs.org

Adiabatic Ionization Enthalpies

The adiabatic ionization enthalpy corresponds to the energy required to remove an electron from the molecule in its ground vibrational state to produce the cation, also in its ground vibrational state. This property has been calculated for this compound using the G3(MP2)//B3LYP level of theory. acs.org

The calculated adiabatic ionization enthalpy for this compound is 776.4 kJ·mol−1. acs.org

Table 3: Calculated Thermochemical Properties of this compound

| Property | Value (kJ·mol−1) |

|---|---|

| Gas-Phase Basicity (GB) | 886.6 |

| Proton Affinity (PA) | 915.2 |

| Adiabatic Electron Affinity (EAad) | 70.3 |

| Adiabatic Ionization Enthalpy (IEad) | 776.4 |

Data from The Journal of Physical Chemistry B, 2010. acs.org

Quantum Chemical Calculations

The theoretical data presented in this article were primarily derived from high-level ab initio molecular orbital calculations. acs.orgresearchgate.net The G3(MP2)//B3LYP composite method was utilized for these computations. acs.orgresearchgate.net This method is known for providing accurate thermochemical data. The structural parameters of the molecule were initially optimized using the B3LYP/6-31G(d) level of theory. researchgate.net These quantum chemical calculations are essential for obtaining a deeper understanding of the molecular structure and energetics where experimental data may be challenging to acquire. acs.orgresearchgate.netresearchgate.net

Ab Initio Molecular Orbital Calculations (e.g., G3(MP2)//B3LYP)

High-level ab initio molecular orbital calculations, specifically using the G3(MP2)//B3LYP composite method, have been instrumental in determining the thermochemical properties of this compound. acs.orgresearchgate.net This method is renowned for its accuracy in predicting gas-phase enthalpies of formation.

Studies have reported the gas-phase enthalpy of formation for this compound, which shows good agreement with experimental values derived from combustion calorimetry. acs.orgresearchgate.net For instance, the G3(MP2)//B3LYP calculated gas-phase enthalpy of formation (ΔfH°(gas)) at 298.15 K was found to be -45.2 ± 1.5 kJ/mol. vulcanchem.com This theoretical value is consistent with the experimentally determined value, validating the computational approach. acs.orgresearchgate.net

These calculations have also been extended to determine other important thermodynamic parameters, including bond dissociation enthalpies, gas-phase basicities, proton and electron affinities, and adiabatic ionization enthalpies. acs.orgresearchgate.net A comparative study with its isomer, 2-acetyl-1-methylpyrrole, revealed that the 2-isomer is thermodynamically more stable than this compound. acs.orgresearchgate.net

Density Functional Theory (DFT) for Molecular Structure and Conformation (e.g., B3LYP/6-31G(d))

Density Functional Theory (DFT) calculations, particularly at the B3LYP/6-31G(d) level of theory, have been employed to establish the molecular structure and determine the conformational parameters of this compound and related compounds. researchgate.net This level of theory provides a reliable description of the geometric parameters, such as bond lengths and angles.

While specific bond lengths and angles for this compound are detailed in specialized literature, DFT studies on analogous pyrrole (B145914) derivatives provide insight into the expected structural features. acs.org For example, in related pyrrole hydrazones, the geometrical parameters have been calculated using the B3LYP method with a 6-31G**(d,p) basis set. acs.org These computational approaches are crucial for understanding the planarity of the pyrrole ring and the orientation of the acetyl substituent.

Intermolecular Interactions and Conformational Dynamics

The arrangement of molecules in the solid state and the preferred conformations in solution are governed by a delicate balance of intermolecular forces and intramolecular effects.

Analysis of Intermolecular Hydrogen Bonding

While this compound itself lacks a hydrogen bond donor group (like an N-H), the acetyl group's carbonyl oxygen can act as a hydrogen bond acceptor. In the context of related pyrrole structures, intermolecular hydrogen bonds, such as N-H···O, are significant in forming dimers and other supramolecular assemblies in the crystalline state. uni-regensburg.deresearchgate.net For instance, studies on 1-methylpyrrole-2-carboxamide (B1299598) have shown the existence of centrosymmetric dimers connected through N-H···O hydrogen bonds in its crystal structure. researchgate.net The analysis of related compounds using methods like Quantum Theory of Atoms in Molecules (QTAIM) helps characterize these interactions. researchgate.net

Role of Hyperconjugative and Steric Effects

The conformational preferences and stability of this compound are influenced by a combination of hyperconjugative and steric effects. Hyperconjugation involves the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital, which contributes to molecular stability. In substituted pyrroles and similar aromatic systems, the methyl group can contribute to the electron density of the aromatic system through both inductive and hyperconjugative effects.

The interaction between the acetyl group and the pyrrole ring, as well as the N-methyl group, introduces steric considerations that affect the molecule's final conformation. kobe-u.ac.jp For some molecules, hyperconjugative interactions are the primary factor determining the stability of the most populated conformer, while for others, a balance between hyperconjugative and steric effects dictates the conformational equilibrium. researchgate.net

Biological Activity and Medicinal Chemistry Research

General Pharmacological Relevance of Pyrrole (B145914) Scaffold

The pyrrole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a multitude of compounds with diverse therapeutic applications. alliedacademies.orgrsc.org Research has consistently shown that derivatives of this five-membered aromatic heterocycle exhibit significant biological effects, including anti-inflammatory, antibacterial, and anticancer properties. alliedacademies.orgnih.govbohrium.com

Anti-inflammatory Properties

Derivatives of the pyrrole ring are of significant interest in the development of anti-inflammatory agents. nih.gov Several well-known nonsteroidal anti-inflammatory drugs (NSAIDs) incorporate the pyrrole moiety, such as tolmetin (B1215870) and ketorolac. nih.govscirp.org These drugs typically function by inhibiting cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation. nih.govscirp.org Some pyrrole derivatives exhibit selective inhibition of COX-2, the inducible form of the enzyme associated with inflammation, which can offer a better gastric tolerance profile compared to nonselective inhibitors. nih.gov

Research into novel pyrrole derivatives continues to yield promising anti-inflammatory candidates. Studies have shown that certain 1H-pyrrole-2,5-dione derivatives can inhibit the production of pro-inflammatory cytokines like IL-6 and TNF-α. mdpi.com Furthermore, synthetic pyrrole-containing chalcones have demonstrated the ability to suppress inflammatory responses by inhibiting key signaling kinases. biomolther.org

Antibacterial Potential

The pyrrole heterocycle is a structural component in many natural and synthetic compounds with proven antibacterial activity. mdpi.comnih.gov The growing issue of antibiotic resistance has spurred the development of new antibacterial agents, with pyrrole derivatives emerging as a promising class of compounds. mdpi.comresearcher.life These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. mdpi.comacgpubs.org

For instance, certain pyrrolyl benzamide (B126) derivatives have demonstrated potent activity against Staphylococcus aureus. mdpi.com Chalcones synthesized from 2-acetyl-1-methylpyrrole (B1200348) have shown antibacterial effects comparable to chloramphenicol (B1208) against Enterococcus faecalis. mdpi.com The antibacterial potential of pyrrole derivatives is often influenced by the nature and position of substituents on the pyrrole ring, with studies indicating that electron-withdrawing groups can enhance activity. acgpubs.org

Anticancer Activity

The pyrrole scaffold is a cornerstone in the design of various anticancer agents. nih.govresearchgate.net Marketed drugs such as Sunitinib, a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma, feature a pyrrole core. mdpi.comnih.gov The anticancer mechanisms of pyrrole derivatives are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of crucial enzymes like protein kinases and histone deacetylases. nih.govresearchgate.net

Recent research has highlighted new pyrrole derivatives that act as potent inhibitors of tubulin polymerization, a critical process for cell division, thereby halting the growth of cancer cells. acs.org Studies have also demonstrated that certain pyrrole compounds exhibit dose- and time-dependent cytotoxic activity against various human tumor cell lines, including colon, breast, and ovary cancer cells. mdpi.com The versatility of the pyrrole structure continues to make it a valuable template for the development of novel and more effective anticancer therapies. nih.govnih.gov

Enzyme Inhibition Studies

A significant area of research for pyrrole derivatives, particularly N-methylpyrroles, is their activity as enzyme inhibitors. This is highly relevant in the context of developing new therapeutic agents for various diseases.

Glutathione (B108866) Reductase (GR) Inhibitory Effects of N-Methylpyrrole Derivatives

Glutathione reductase (GR) is a vital antioxidant enzyme responsible for maintaining the cellular pool of reduced glutathione (GSH), a key molecule in protecting cells from oxidative damage. tandfonline.comtandfonline.comnih.gov Inhibitors of this enzyme are considered promising candidates for treating diseases like malaria and cancer, where cellular redox balance is critical. nih.govtandfonline.comtandfonline.com

In this context, a series of N-methylpyrrole derivatives were synthesized and evaluated for their ability to inhibit GR. tandfonline.comtandfonline.com The findings revealed that these compounds are potent inhibitors of the enzyme. Notably, all the tested N-methylpyrrole Schiff base derivatives exhibited stronger inhibitory activity than N,N-bis(2-chloroethyl)-N-nitrosourea, a well-known GR inhibitor. tandfonline.comnih.gov The half-maximal inhibitory concentration (IC50) values for a selection of these derivatives demonstrate their potent effect on GR. tandfonline.com

| Compound | IC50 (μM) |

|---|---|

| 8a | 4.942 |

| 8b | 1.402 |

| 8c | 1.663 |

| 8d | 1.050 |

| 8e | 1.498 |

| 8i | 1.422 |

| 8m | 0.104 |

| 8n | 0.678 |

| 8o | 1.435 |

| 8q | 0.846 |

| 8r | 1.792 |

| N,N-bis(2-chloroethyl)-N-nitrosourea | 645 |

Mechanism of GR Inhibition and Antimalarial Implications

The antimalarial effects of certain chemical compounds are attributed to their inhibition of GR. tandfonline.comnih.govnih.gov The malaria parasite, Plasmodium falciparum, experiences significant oxidative stress during its life cycle within human erythrocytes and relies heavily on its antioxidant systems, including GR, for survival. acs.org By inhibiting the parasite's GR, the supply of reduced glutathione (GSH) is diminished, leading to an accumulation of reactive oxygen species, oxidative damage, and ultimately, the death of the parasite. dergipark.org.tr

Therefore, GR inhibitors are considered promising candidates for the development of new antimalarial drugs. nih.govdergipark.org.tr The potent GR inhibitory activity demonstrated by N-methylpyrrole derivatives suggests their potential as lead compounds for designing novel antimalarial agents. tandfonline.comtandfonline.comnih.gov The development of such compounds is particularly important given the rise of resistance to existing antimalarial drugs like chloroquine. tandfonline.comnih.gov

Specific Therapeutic Targets and Mechanisms

Endothelin-1 (B181129) Antagonism

Endothelin-1 (ET-1) is a potent vasoconstrictor peptide implicated in various cardiovascular diseases, including pulmonary and systemic hypertension. Consequently, the development of ET-1 receptor antagonists is a significant area of medicinal chemistry research. The synthesis of novel compounds with endothelin-1 antagonist activities has been explored, with some derivatives showing significant efficacy. researchgate.net

The synthesis of certain endothelin antagonist candidates begins with 3-acetyl-1-methylpyrrole. researchgate.netacs.org This starting material is reacted with diethyl oxalate (B1200264) in the presence of a base like sodium ethoxide to form an ethyl 2,4-dioxobutanoate derivative. researchgate.netacs.org This intermediate serves as a crucial building block for constructing more complex molecules designed to antagonize ET-1 receptors. researchgate.net The ET-1 system involves two primary receptor subtypes, ETA and ETB. frontiersin.org ETA receptor activation primarily mediates vasoconstriction, while ETB receptors are involved in both vasoconstriction and vasodilation, as well as the clearance of ET-1. frontiersin.org The development of selective antagonists for these receptors is a key strategy in treating ET-1-mediated pathologies. mdpi.com

DNA Gyrase Inhibition by Pyrrole Derivatives

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. nih.govnih.gov Its absence in eukaryotes makes it an attractive target for the development of novel antibacterial agents. nih.govnih.gov Pyrrolamides, a class of compounds often derived from a pyrrole core, have emerged as potent inhibitors of DNA gyrase, specifically targeting the ATP-binding site of the GyrB subunit. nih.govnih.govresearchgate.net

The discovery of these inhibitors was facilitated by fragment-based lead generation using nuclear magnetic resonance (NMR) screening to identify low-molecular-weight compounds that bind to the ATP pocket of DNA gyrase. nih.govnih.gov A pyrrole fragment with millimolar binding affinity served as the starting point for the synthesis of a focused library of compounds, leading to the rapid identification of a lead with micromolar inhibitory concentration (IC50). nih.govnih.gov Further optimization through iterative X-ray crystallography has yielded pyrrolamides with potent antibacterial activity. nih.govnih.gov The mode of action has been confirmed by the isolation of resistant Staphylococcus aureus mutants with point mutations in the gyrB gene. nih.govnih.gov

Several structural features of these pyrrolamide inhibitors are crucial for their activity. For instance, the presence of two chlorine atoms on the pyrrole ring enhances hydrophobic interactions within the adenine (B156593) pocket and increases the acidity of the pyrrole nitrogen proton, leading to a stronger hydrogen bond with an aspartate residue in the GyrB binding domain. researchgate.net The modification of various parts of the pyrrolamide molecule, including the pyrrole, piperidine (B6355638), and heterocyclic segments, has led to improved cellular activity and in vivo efficacy. researchgate.net

| Compound Type | Target | Key Structural Features | Activity |

| Pyrrolamides | DNA Gyrase (GyrB subunit) | Dichlorinated pyrrole ring | Potent inhibition, antibacterial activity |

| Pyrrolamide-type GyrB/ParE inhibitor | GyrB/ParE | Hydroxyisopropyl pyridazine (B1198779) moiety | Exceptional antibacterial efficacy (MIC = 0.008 µg/mL against S. aureus) |

| 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids | DNA Gyrase | Substituted 1,2,3-triazole and isoxazole (B147169) moieties | Good DNA gyrase inhibitory activity |

Inhibition of InhA by Pyrrolyl Benzamide Derivatives

InhA, an enoyl-acyl carrier protein (ACP) reductase, is a crucial enzyme in the type II fatty acid synthase (FAS-II) pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. mdpi.comresearchgate.net This pathway is essential for the synthesis of mycolic acids, a major component of the mycobacterial cell wall. Inhibition of InhA disrupts this process, making it a validated target for antitubercular drug discovery. mdpi.complos.org

Researchers have synthesized and evaluated various pyrrole-based derivatives as InhA inhibitors. mdpi.comiajpr.comresearchgate.netuniv-tlse3.fr Pyrrolyl benzamide derivatives, in particular, have shown promise as effective antimycobacterial agents. mdpi.comresearchgate.net Molecular modeling and docking studies have been instrumental in understanding the interactions between these inhibitors and the InhA active site, guiding the design of more potent compounds. researchgate.netiajpr.comresearchgate.net For example, certain pyrrolyl benzamide derivatives have demonstrated strong hydrogen bonding interactions with key residues like Tyr158 and the NAD+ cofactor within the InhA binding pocket. researchgate.net

The antitubercular activity of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv. mdpi.com Several pyrrolyl benzamide derivatives have exhibited significant activity, with MIC values in the low microgram per milliliter range. mdpi.com

| Derivative Class | Key Feature | Target Interaction | Antitubercular Activity (MIC) |

| Pyrrolyl benzamides | N-(2-nitrophenyl)-4-(1H-pyrrol-1-yl) benzamide | Stronger H-bonding with InhA | 3.125 µg/mL |

| Pyrrolyl acetohydrazide analogues | H-bonding with InhA enzyme | Good activity against InhA |

Modulators of Quorum Sensing in Bacteria

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density. frontiersin.orgmdpi.com This system regulates various processes, including virulence factor production and biofilm formation, making it a promising target for novel anti-infective therapies that aim to disarm pathogens rather than kill them. frontiersin.orgmdpi.comfrontiersin.org

Pyrrole derivatives have been identified as potential modulators of QS. For instance, 1H-pyrrole-2-carboxylic acid, isolated from Streptomyces coelicoflavus, has been shown to inhibit QS in Pseudomonas aeruginosa. frontiersin.orgmdpi.com This compound was found to suppress the expression of several QS-regulated genes, including lasI, lasR, rhlI, and rhlR, leading to a reduction in the production of virulence factors like pyocyanin, protease, and elastase. frontiersin.org Another derivative, 1H-pyrrole-2,5-dicarboxylic acid (PT22), isolated from an endophytic fungus, also demonstrated QS inhibitory activity against P. aeruginosa and acted as an antibiotic enhancer when combined with conventional antibiotics. mdpi.comfrontiersin.org

| Compound | Source | Mechanism of Action | Effect |

| 1H-pyrrole-2-carboxylic acid | Streptomyces coelicoflavus | Suppresses expression of QS genes (lasI, lasR, rhlI, rhlR) | Reduced production of pyocyanin, protease, and elastase |

| 1H-pyrrole-2,5-dicarboxylic acid (PT22) | Endophytic fungus Perenniporia tephropora | QS inhibition | Antibiotic accelerant against P. aeruginosa |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. mdpi.comrutgers.edu For pyrrole-based compounds, SAR studies have been crucial in optimizing their potency and selectivity for various biological targets. mdpi.comrutgers.edu

In the context of DNA gyrase inhibitors, SAR studies of pyrrolamides have revealed that substitutions on the pyrrole ring, as well as on the piperidine and heterocyclic portions of the molecule, significantly impact activity. researchgate.netmdpi.com For example, the introduction of two chlorine atoms on the pyrrole ring was found to enhance inhibitory activity. researchgate.net Similarly, for inhibitors of the P. falciparum cGMP-dependent protein kinase (PfPKG), a validated antimalarial target, SAR studies of a pyrrole-based series have guided the modification of key pharmacophores to improve potency and selectivity. rutgers.edu

For pyrrole-based inhibitors of RND-type efflux pumps, which contribute to antibiotic resistance, SAR has shown that the presence of a fluorine-substituted benzyl (B1604629) ring and electron-withdrawing groups on the aryl ring attached to the pyrrole scaffold are key features for bioactivity. plos.org Conversely, electron-donating substituents at the C-4 position of the phenyl ring attached to the pyrrole scaffold resulted in reduced activity. plos.org In the development of antimalarial pyrrolone agents, SAR studies have focused on replacing a phenyl ring with a piperidine and removing a metabolically labile ester to improve aqueous solubility and metabolic stability, leading to derivatives with enhanced activity against resistant parasite strains. nih.gov

These examples highlight the iterative process of designing, synthesizing, and testing new derivatives based on SAR data to develop optimized lead compounds for various therapeutic applications. mdpi.com

Applications Beyond Medicinal Chemistry

Role in Material Science as a Polymer Building Block

Substituted pyrroles are recognized as important structural moieties for the creation of functional materials, particularly conductive polymers. researchgate.net In this context, 3-Acetyl-1-methylpyrrole serves as a potential monomer, or building block, for polymerization. The pyrrole (B145914) ring itself is the key component that can undergo electropolymerization to form long-chain polymers with conductive properties. researchgate.net

The development of polymers from substituted pyrroles has been an area of considerable research, as the functional groups attached to the pyrrole ring can be used to tailor the properties of the final polymer. researchgate.net For instance, the N-vinylpyrrole group, an analog to the N-methylpyrrole structure, is a known precursor for conductive polymers. vulcanchem.com The presence of the acetyl group at the 3-position of this compound is significant because it offers a site for post-polymerization functionalization, allowing for further chemical modification of the polymer backbone. vulcanchem.com This capability enables the fine-tuning of the polymer's physical and electronic properties for specific applications in material science. researchgate.netvulcanchem.com

Identification in Food Chemistry Research

In the realm of food chemistry, this compound has been identified as a significant volatile compound, particularly in foods that undergo thermal processing. Its formation is often linked to the complex chemical transformations that occur during cooking and roasting.

This compound is a well-documented volatile component found in the headspace of roasted coffee beans. scielo.brmdpi.comdoi.org Its formation is a result of the Maillard reaction and Strecker degradation, which are nonenzymatic browning reactions that occur between amino acids and reducing sugars under heat. mdpi.comnih.gov These reactions are fundamental to the development of the characteristic color, flavor, and aroma of coffee. nih.gov The aroma profile of this compound itself is described as nutty, floral, fruity, and sometimes smoky. mdpi.com

Research has demonstrated that the concentration of this compound changes with the intensity of the roasting process, making it a useful chemical marker for the degree of roast. sandiego.eduwu.ac.th Studies have utilized this compound as part of a suite of chemicals to discriminate between different roasting levels. scielo.brufv.br For example, in one study analyzing commercial Brazilian coffees, this compound was one of the key compounds selected to build a statistical model that could successfully differentiate between traditional (medium) and dark roasted samples. scielo.brufv.br

Quantitative analysis further supports its role as a roasting indicator. In a study on anaerobically fermented Liberica coffee, the concentration of this compound increased significantly from light to medium roast, as detailed in the table below.

| Roast Level | Concentration (ppb) |

|---|---|

| Light Roast | 0.35 |

| Medium Roast | 2.14 |

Another study investigating methods to improve Robusta coffee aroma also quantified this compound across various samples, highlighting its consistent presence.

| Sample ID | Peak Area Ratio (Mean ± SD) |

|---|---|

| Non-treated Robusta (NTR) | 0.084 ± 0.002 |

| Non-treated Arabica (NTA) | 0.044 ± 0.003 |

| M1-1 | 0.069 ± 0.004 |

| M1-2 | 0.053 ± 0.003 |

| M1-3 | 0.063 ± 0.003 |

| M1-4 | 0.065 ± 0.002 |

| M1-5 | 0.048 ± 0.003 |

Beyond being a marker for roast degree, its presence can also help characterize different coffee varieties. A study comparing a hybrid coffee variety (H10®) with the traditional Typica variety found that this compound was one of only three volatile compounds that differentiated the roasted H10® samples.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.